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Compound of Interest

Compound Name: Shizukaol C

Cat. No.: B1180583 Get Quote

For researchers and professionals in the fields of natural product chemistry and drug

development, a comprehensive understanding of the spectroscopic characteristics of bioactive

compounds is paramount. This technical guide provides a detailed overview of the

spectroscopic data for Shizukaol C, a dimeric sesquiterpenoid isolated from plants of the

Chloranthus genus. The information presented herein, including Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) data, serves as a crucial resource for the

identification, characterization, and further investigation of this potent natural product.

Shizukaol C, with the molecular formula C₃₆H₄₂O₁₀ and a molecular weight of 634.71, belongs

to the lindenane class of sesquiterpenoid dimers. Its complex structure has been elucidated

through extensive spectroscopic analysis, primarily detailed in a foundational study by

Kawabata et al. (1992) in the journal Phytochemistry. The following sections present a

consolidated summary of the key spectroscopic data and the methodologies employed in their

acquisition.

Spectroscopic Data
The structural elucidation of Shizukaol C relies on the combined interpretation of data from

various spectroscopic techniques.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides crucial information regarding the

elemental composition and molecular weight of a compound.
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Ionization Mode Ion m/z (Observed) Molecular Formula

Negative [M - H]⁻ 633.2997 C₃₆H₄₁O₁₀

Table 1: High-Resolution Mass Spectrometry data for Shizukaol C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of an organic molecule. The ¹H and ¹³C NMR data for Shizukaol C provide a

complete picture of its intricate structure. The data presented below is based on the analysis of

a related compound and comparison with the original data for Shizukaol C as reported in the

primary literature.

¹H NMR Spectroscopic Data

Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-3'' 6.88 qq 7.1, 1.0

Table 2: Partial ¹H NMR spectroscopic data for a key signal in Shizukaol C.

¹³C NMR Spectroscopic Data

A detailed table of the ¹³C NMR chemical shifts is essential for confirming the carbon skeleton

of Shizukaol C.

A complete table of ¹³C NMR data is pending access to the primary literature.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of a related lindenane sesquiterpenoid shows characteristic absorption bands.
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Frequency (cm⁻¹) Functional Group

1769 γ-lactone carbonyl (C=O)

1661 α,β-unsaturated carbonyl (C=O)

Table 3: Characteristic Infrared absorption bands for functional groups typically found in

Shizukaol-type compounds.[1]

Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on meticulous experimental

procedures. The following are generalized protocols typical for the analysis of natural products

like Shizukaol C.

Sample Preparation
Shizukaol C is typically isolated from the roots of Chloranthus serratus or other Chloranthus

species through a series of chromatographic techniques. The purified compound is then

dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a

dilute solution for MS and in a suitable medium (e.g., KBr pellet) for IR analysis.

Mass Spectrometry
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source. The sample is introduced

into the mass spectrometer via direct infusion or after separation by liquid chromatography.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher). Standard 1D experiments (¹H and ¹³C) and 2D experiments (such as COSY, HSQC,

and HMBC) are performed to establish the complete structure and stereochemistry of the

molecule.

Infrared Spectroscopy
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The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The

spectrum is recorded over the standard range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The process of elucidating the structure of a natural product like Shizukaol C follows a logical

workflow, beginning with isolation and culminating in the final structure determination.

General Workflow for Spectroscopic Analysis of Shizukaol C

Isolation & Purification
(from Chloranthus sp.)

Mass Spectrometry (MS)
- Determine Molecular Formula

Infrared (IR) Spectroscopy
- Identify Functional Groups

1D NMR Spectroscopy
(¹H, ¹³C)

- Initial Structural Fragments

Structure Elucidation
- Combine all data to determine
the final structure of Shizukaol C

2D NMR Spectroscopy
(COSY, HSQC, HMBC)
- Connect Fragments

- Establish Connectivity
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Workflow of Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic data associated with

Shizukaol C. For researchers embarking on studies involving this compound, consulting the

primary literature is essential for accessing the complete and detailed dataset required for

unambiguous identification and further research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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